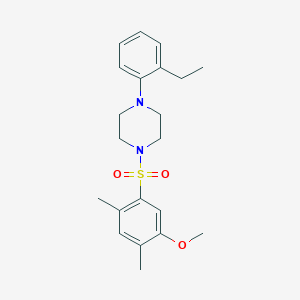

![molecular formula C21H24N4O2S B12129247 Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12129247.png)

Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4,5-diméthyl-2-{[3-(pipéridin-1-yl)quinoxalin-2-yl]amino}thiophène-3-carboxylate de méthyle est un composé organique complexe comportant un cycle thiophène substitué par un fragment quinoxaline et un groupe pipéridine

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4,5-diméthyl-2-{[3-(pipéridin-1-yl)quinoxalin-2-yl]amino}thiophène-3-carboxylate de méthyle implique généralement des réactions organiques à plusieurs étapes :

Formation du fragment quinoxaline : Le cycle quinoxaline peut être synthétisé par condensation d’une o-phénylènediamine avec un composé 1,2-dicarbonyle en milieu acide.

Fixation du groupe pipéridine : Le groupe pipéridine est introduit par des réactions de substitution nucléophile, souvent en utilisant de la pipéridine et un bon groupe partant sur le cycle quinoxaline.

Construction du cycle thiophène : Le cycle thiophène est formé par des réactions de cyclisation impliquant des réactifs contenant du soufre.

Estérification : La dernière étape implique une estérification pour introduire le groupe ester méthylique, généralement en utilisant du méthanol et un catalyseur acide.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et l’utilisation du criblage à haut débit pour identifier les catalyseurs et les réactifs les plus efficaces.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle thiophène, conduisant à des dérivés sulfoxyde ou sulfone.

Réduction : Les réactions de réduction peuvent cibler le fragment quinoxaline, le convertissant potentiellement en un dérivé dihydroquinoxaline.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions activées par le groupe ester attracteur d’électrons.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique pour faciliter les réactions de substitution.

Principaux produits

Oxydation : Dérivés sulfoxyde ou sulfone.

Réduction : Dérivés dihydroquinoxaline.

Substitution : Divers dérivés thiophène substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme unité de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodes de synthèse.

Biologie

En recherche biologique, des dérivés de ce composé sont étudiés pour leur potentiel en tant qu’inhibiteurs d’enzymes ou modulateurs de récepteurs. Les fragments pipéridine et quinoxaline sont connus pour interagir avec diverses cibles biologiques, faisant de ce composé un outil précieux dans la découverte de médicaments.

Médecine

En médecine, ce composé et ses dérivés sont étudiés pour leurs effets thérapeutiques potentiels. Ils peuvent présenter une activité contre certains types de cancers, d’infections bactériennes ou de troubles neurologiques en raison de leur capacité à moduler des voies biologiques spécifiques.

Industrie

Dans l’industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que des semi-conducteurs organiques ou des diodes électroluminescentes (DEL), en raison de ses propriétés électroniques.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The piperidine and quinoxaline moieties are known to interact with various biological targets, making this compound a valuable tool in drug discovery.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against certain types of cancer, bacterial infections, or neurological disorders due to their ability to modulate specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mécanisme D'action

Le mécanisme d’action du 4,5-diméthyl-2-{[3-(pipéridin-1-yl)quinoxalin-2-yl]amino}thiophène-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le fragment quinoxaline peut s’intercaler dans l’ADN, tandis que le groupe pipéridine peut interagir avec les récepteurs protéiques. Ces interactions peuvent conduire à l’inhibition de l’activité enzymatique ou à la modulation de la fonction des récepteurs, exerçant ainsi des effets thérapeutiques.

Comparaison Avec Des Composés Similaires

Composés similaires

4,5-diméthyl-2-{[3-(pipéridin-1-yl)quinoxalin-2-yl]amino}thiophène-2-carboxylate de méthyle : Un composé similaire avec une position différente du groupe ester.

Acide 4,5-diméthyl-2-{[3-(pipéridin-1-yl)quinoxalin-2-yl]amino}thiophène-3-carboxylique : L’analogue acide carboxylique du composé.

4,5-diméthyl-2-{[3-(morpholin-1-yl)quinoxalin-2-yl]amino}thiophène-3-carboxylate de méthyle : Un dérivé avec un groupe morpholine au lieu de pipéridine.

Unicité

L’unicité du 4,5-diméthyl-2-{[3-(pipéridin-1-yl)quinoxalin-2-yl]amino}thiophène-3-carboxylate de méthyle réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés électroniques et stériques distinctes. Cela le rend particulièrement adapté aux applications nécessitant des interactions moléculaires précises, telles que la conception de médicaments ciblés ou la synthèse de matériaux avancés.

Propriétés

Formule moléculaire |

C21H24N4O2S |

|---|---|

Poids moléculaire |

396.5 g/mol |

Nom IUPAC |

methyl 4,5-dimethyl-2-[(3-piperidin-1-ylquinoxalin-2-yl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C21H24N4O2S/c1-13-14(2)28-20(17(13)21(26)27-3)24-18-19(25-11-7-4-8-12-25)23-16-10-6-5-9-15(16)22-18/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H,22,24) |

Clé InChI |

BNTUAPBWSJPKDF-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC(=C1C(=O)OC)NC2=NC3=CC=CC=C3N=C2N4CCCCC4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12129175.png)

![10-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B12129184.png)

![2-(2-{[(Thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B12129205.png)

![(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129206.png)

![N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12129222.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl-](/img/structure/B12129232.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129235.png)